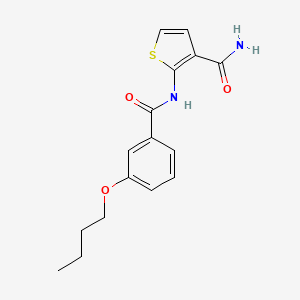

2-(3-Butoxybenzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

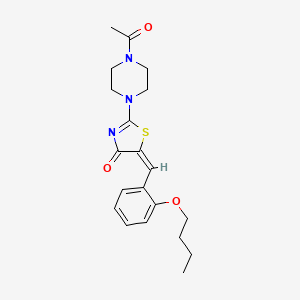

“2-(3-Butoxybenzamido)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are known for their wide range of biological and medicinal activities . They have been studied for their antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are then characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The molecular and electronic properties of the synthesized products are studied by the density functional theory (DFT) where they exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the cyclization of precursor compounds . The reaction conditions and the choice of reagents can influence the yield and properties of the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can vary depending on the specific substituents. For instance, 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research : Calenbergh et al. (1994) synthesized 2'-benzamido-2'-deoxyadenosine analogues, including a thiophene-2-carboxamido analogue, as potential treatments for sleeping sickness. These compounds were found to be selective inhibitors of the parasite glyceraldehyde 3-phosphate dehydrogenase (Calenbergh et al., 1994).

Chemical Synthesis : Wang and Widenhoefer (2004) discussed the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This study demonstrates the utility of carboxamides in complex chemical reactions (Wang and Widenhoefer, 2004).

Antimicrobial Activity : Nallangi et al. (2014) developed derivatives of thiophene-3-carboxamide with potent activity against Mycobacterium tuberculosis. These compounds offer new avenues for antimycobacterial therapies (Nallangi et al., 2014).

Inflammation Research : Boschelli et al. (1995) found that benzo[b]thiophene-2-carboxamides, similar in structure to 2-(3-Butoxybenzamido)thiophene-3-carboxamide, inhibited cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. This suggests potential applications in anti-inflammatory therapies (Boschelli et al., 1995).

Photocatalysis : Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbents. Their research included the use of benzamide, a compound related to thiophene-3-carboxamide, highlighting the potential of these compounds in environmental applications (Torimoto et al., 1996).

Fluorescence Studies : Patil et al. (2013) studied the fluorescence quenching of a carboxamide derivative by aniline and carbon tetrachloride. This research is significant for understanding the photophysical properties of carboxamide compounds (Patil et al., 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3-butoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-2-3-8-21-12-6-4-5-11(10-12)15(20)18-16-13(14(17)19)7-9-22-16/h4-7,9-10H,2-3,8H2,1H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHREKWOEQUYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)

![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)

![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea](/img/structure/B2477076.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)

![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)